molecular formula C21H25N7O B560415 VPS34 inhibitor 1 CAS No. 1383716-46-8

VPS34 inhibitor 1

Cat. No. B560415
Key on ui cas rn: 1383716-46-8
M. Wt: 391.479
InChI Key: XJTIGGCBXFIZJV-UHFFFAOYSA-N
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Patent
US08901147B2

Procedure details

To a solution of (Z)-1-cyclopropyl-4-(dimethylamino)-3-(2-(pyridin-4-ylamino)pyrimidin-4-yl)but-3-en-2-one (9) (50 mg, 0.155 mmol) in DMF (1288 μl), 1-(2-hydroxy-2-methylpropyl)guanidine and potassium carbonate (107 mg, 0.773 mmol) were added and the reaction mixture was stirred at 120° C. for 2 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (23.8 mg, 39%).
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1288 μL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][C:5](=O)/[C:6](/[C:11]2[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18]3[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=3)[N:12]=2)=[CH:7]\N(C)C)[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[OH:31][C:32]([CH3:39])([CH3:38])[CH2:33][NH:34][C:35]([NH2:37])=[NH:36]>CN(C=O)C>[CH:1]1([CH2:4][C:5]2[C:6]([C:11]3[CH:16]=[CH:15][N:14]=[C:13]([NH:17][C:18]4[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=4)[N:12]=3)=[CH:7][N:37]=[C:35]([NH:34][CH2:33][C:32]([CH3:39])([OH:31])[CH3:38])[N:36]=2)[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1(CC1)CC(\C(=C/N(C)C)\C1=NC(=NC=C1)NC1=CC=NC=C1)=O
Name
Quantity
107 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CNC(=N)N)(C)C
Name
Quantity
1288 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes]
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)CC1=NC(=NC=C1C1=NC(=NC=C1)NC1=CC=NC=C1)NCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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